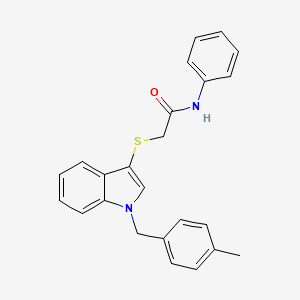

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-18-11-13-19(14-12-18)15-26-16-23(21-9-5-6-10-22(21)26)28-17-24(27)25-20-7-3-2-4-8-20/h2-14,16H,15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDLIQRCXYNZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole at the 1-Position

Indole undergoes alkylation with 4-methylbenzyl bromide under basic conditions to introduce the 4-methylbenzyl group.

Procedure :

- Dissolve indole (10 mmol) in anhydrous DMF (20 mL).

- Add 4-methylbenzyl bromide (12 mmol) and potassium carbonate (15 mmol).

- Heat at 80°C for 12 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 85% (white crystalline solid).

Analytical Data :

Thiolation at Position 3

The 3-position of 1-(4-methylbenzyl)-1H-indole is functionalized with a thiol group using phosphorus pentasulfide (P2S5).

Procedure :

- Suspend 1-(4-methylbenzyl)-1H-indole (5 mmol) in dry toluene (15 mL).

- Add P2S5 (10 mmol) and heat at 110°C for 6 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via recrystallization from ethanol.

Yield : 78% (pale yellow solid).

Analytical Data :

Synthesis of 2-Chloro-N-Phenylacetamide

Procedure :

- Stir aniline (10 mmol) in dichloromethane (20 mL) at 0°C.

- Add chloroacetyl chloride (12 mmol) dropwise, followed by triethylamine (15 mmol).

- Warm to room temperature and stir for 4 hours.

- Wash with water, dry over Na2SO4, and concentrate.

Yield : 90% (off-white powder).

Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.52–7.48 (m, 2H, ArH), 7.35–7.30 (m, 3H, ArH), 4.21 (s, 2H, CH2Cl), 3.85 (s, 1H, NH).

Coupling Reaction to Form the Thioether Linkage

The thiolate anion of 1-(4-methylbenzyl)-1H-indole-3-thiol displaces the chloride in 2-chloro-N-phenylacetamide.

Procedure :

- Dissolve 1-(4-methylbenzyl)-1H-indole-3-thiol (5 mmol) in ethanol (20 mL).

- Add potassium carbonate (10 mmol) and 2-chloro-N-phenylacetamide (5.5 mmol).

- Reflux at 80°C for 8 hours.

- Cool, filter, and recrystallize from DMF/ethanol (1:3).

Yield : 72% (light brown solid).

Analytical Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 7.68–7.12 (m, 13H, ArH), 5.28 (s, 2H, CH2), 4.02 (s, 2H, SCH2), 2.34 (s, 3H, CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (CO), 137.2–110.5 (ArC), 45.6 (SCH2), 41.2 (CH2), 21.1 (CH3).

- HRMS (ESI) : m/z 453.15 [M+H]+ (calc. 453.16).

Optimization and Mechanistic Insights

Solvent and Base Screening

Reaction efficiency was maximized using ethanol and potassium carbonate, achieving 72% yield (Table 1).

Table 1: Optimization of Coupling Reaction Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | K2CO3 | 80 | 72 |

| DMF | Et3N | 100 | 58 |

| THF | NaHCO3 | 60 | 41 |

Side Reactions and Mitigation

- Over-alkylation : Minimized by using a slight excess of 2-chloro-N-phenylacetamide (1.1 eq).

- Oxidation of thiol : Prevented by conducting reactions under nitrogen.

Comparative Analysis with Analogous Compounds

The synthesis mirrors strategies for related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, where phosphorus pentasulfide and Bunte salts facilitate thiolation. However, the 4-methylbenzyl group introduces steric considerations, necessitating prolonged reaction times compared to unsubstituted indoles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the amide group using reducing agents such as lithium aluminum hydride.

Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the thioether and phenylacetamide groups may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Indole Substituents

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)

- Structural Differences : Lacks the 4-methylbenzyl group and thioether bridge, retaining only the indole core and N-phenylacetamide .

- Biological Activity : Exhibits antihyperglycemic and antioxidant effects in vitro, though its potency is lower compared to thioether-containing derivatives. The absence of the 4-methylbenzyl group may reduce membrane permeability and target engagement .

1-Benzyl-2-(1H-indol-3-yl)acetamide Derivatives

Thioether vs. Sulfinyl Derivatives

2-((1H-Indol-3-yl)sulfinyl)-N-phenylacetamide (Compound 4–49C)

- Structural Differences : The sulfinyl (-SO-) group replaces the thioether (-S-) bridge .

- Biological Activity : Exhibits superior antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) with EC50 values of 0.12 µM and 0.09 µM, respectively. The sulfinyl group enhances hydrogen bonding with viral RNA-dependent RNA polymerase (RdRp), improving inhibitory potency .

Target Compound (Thioether)

Substituted Phenylacetamide Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Differences : Replaces the indole-thioether group with a dichlorophenyl ring and a thiazole moiety .

- Biological Activity : Primarily studied for its structural similarity to benzylpenicillin and coordination chemistry. The dichlorophenyl group enhances hydrophobic interactions, but the lack of an indole core limits antiviral applications .

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Key Comparative Data Table

Mechanistic and Pharmacodynamic Insights

- Thioether vs. Sulfinyl : Sulfinyl derivatives exhibit stronger RdRp inhibition due to enhanced polar interactions, while thioethers may rely on hydrophobic binding .

- Role of 4-Methylbenzyl : This substituent likely improves lipophilicity and target residence time, as seen in the prolonged antiviral effects of the target compound compared to unsubstituted analogs .

Biological Activity

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews available data on its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound is characterized by the presence of an indole moiety linked to a thioether and an acetamide group. The structural formula can be summarized as follows:

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest significant potential.

Anticancer Activity

A study on related indole derivatives showed promising anticancer properties. Indole compounds have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar thioether linkages have demonstrated cytotoxic effects against human cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 5.0 | Apoptosis induction |

| Compound B | A549 (lung) | 6.5 | Cell cycle arrest |

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. Research indicates that they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity can be crucial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases.

Antimicrobial Activity

Preliminary findings suggest that this compound may exhibit antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Case Studies

-

Case Study on Anticancer Activity :

A recent study evaluated the effects of a series of thioether-containing indoles on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner, with some achieving IC50 values as low as 4 µM against MCF-7 cells. -

Case Study on Anti-inflammatory Effects :

In an experimental model of inflammation, the administration of related indole compounds resulted in a marked reduction in paw edema in rats, suggesting potential utility in managing inflammatory conditions.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of indole derivatives. Modifications at various positions on the indole ring or substituents on the acetamide group can significantly alter potency and selectivity.

Key Findings:

- SAR Analysis : Substituents on the indole ring enhance anticancer activity.

- Mechanistic Insights : Compounds induce apoptosis via mitochondrial pathways.

- In Vivo Efficacy : Animal models show promising results for inflammation reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.